4-Oxononanedioic acid

Description

Contextualization within Dicarboxylic Acid Chemistry and Biochemistry

Dicarboxylic acids are organic compounds characterized by the presence of two carboxyl functional groups (-COOH). wikipedia.org Their general formula is HOOC-R-COOH, where 'R' represents an aliphatic or aromatic group. wikipedia.org These acids and their derivatives are fundamental in both industrial applications and biological systems. wikipedia.org For instance, adipic acid is a key precursor in nylon production, while succinic and fumaric acids are integral components of the citric acid cycle, a central metabolic pathway. wikipedia.org

The introduction of a ketone (oxo) group, as seen in 4-Oxononanedioic acid, modifies the chemical properties and potential biological roles of the dicarboxylic acid. Oxo-dicarboxylic acids are involved in various metabolic processes. For example, oxaloacetic acid, a C4 oxo-dicarboxylic acid, is a crucial intermediate in gluconeogenesis, the urea (B33335) cycle, and the synthesis of amino acids and fatty acids. ebi.ac.uk The metabolism of long-chain dicarboxylic acids, which can be formed through the ω-oxidation of fatty acids, primarily occurs through peroxisomal β-oxidation. nih.gov This pathway can be an alternative route to mitigate the toxic effects of fatty acid accumulation. nih.gov While the general metabolism of dicarboxylic acids is well-studied, the specific pathways and physiological significance of individual oxo-dicarboxylic acids like this compound are less understood.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71759-57-4 | sigmaaldrich.com |

| Molecular Formula | C9H14O5 | nih.gov |

| Molecular Weight | 202.204 g/mol | sigmaaldrich.com |

| Synonyms | 4-oxo-nonanedioic acid, 4-Oxo-azelainsaeure, 3-Oxo-heptan-1,7-dicarbonsaeure | sigmaaldrich.com |

Overview of Scholarly Investigation of this compound

Scholarly research specifically focused on this compound is limited, with the compound often appearing as one of many metabolites identified in broader studies.

One of the notable instances of its identification is in the field of plant metabolomics. An untargeted metabolomics analysis of eggplant (Solanum melongena L.) fruit successfully detected this compound, classifying it as a terpene. nih.gov This study aimed to explore the diversity of metabolites in different eggplant accessions and their correlation with fruit morphology, highlighting the presence of this compound in the plant kingdom. nih.gov

In another area of biological research, this compound has been investigated in the context of sensory science. A functional analysis of a mammalian odorant receptor subfamily identified this compound as a modest activator of a specific receptor, MOR42-3. nih.gov This finding suggests a potential role for this compound in olfaction, where it may contribute to the perception of certain smells. nih.gov

The synthesis of related oxo-dicarboxylic acids has also been documented. For example, a process for the preparation of 4- and 5-ketocarboxylic acids from the corresponding lactones has been described. google.com While not specific to this compound, these methods provide potential synthetic routes that could be adapted for its production in a laboratory setting.

Current Research Gaps and Future Perspectives for this compound

The current body of scientific literature reveals significant gaps in our understanding of this compound. The lack of dedicated research on this compound presents numerous opportunities for future investigation.

A primary research gap is the elucidation of its specific biochemical role. While it has been identified in plants, its metabolic pathway, physiological function, and potential downstream products remain unknown. nih.gov Future research could focus on tracing its biosynthesis and degradation in plant systems to understand its contribution to plant development, defense, or other processes.

Furthermore, the initial finding of its interaction with a mammalian odorant receptor warrants more in-depth investigation. nih.gov Studies could explore the breadth of its activity across other odorant receptors and its potential contribution to flavor and fragrance profiles in food and other natural products.

The development of efficient and scalable synthetic methods for this compound is another crucial area for future work. Reliable synthetic routes would enable more extensive research into its chemical and biological properties by providing a consistent and pure source of the compound.

Finally, a comprehensive toxicological and pharmacological evaluation is necessary to determine its safety profile and any potential therapeutic applications. Given the diverse biological activities of other dicarboxylic acids, it is plausible that this compound may possess currently undiscovered biological effects.

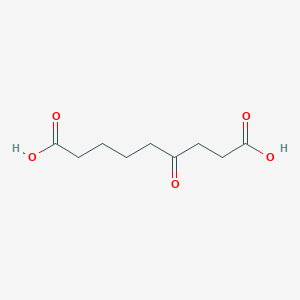

Structure

2D Structure

3D Structure

Properties

CAS No. |

71759-57-4 |

|---|---|

Molecular Formula |

C9H14O5 |

Molecular Weight |

202.20 g/mol |

IUPAC Name |

4-oxononanedioic acid |

InChI |

InChI=1S/C9H14O5/c10-7(5-6-9(13)14)3-1-2-4-8(11)12/h1-6H2,(H,11,12)(H,13,14) |

InChI Key |

HFDZTOXOYQEXAZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(=O)CCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Context of 4 Oxononanedioic Acid

Identification and Distribution in Biological Systems

4-Oxononanedioic acid is a dicarboxylic acid that has been identified as a component of plant metabolomes. Its presence is often revealed through advanced analytical techniques used in metabolomic studies, which aim to comprehensively profile the small-molecule chemicals within a biological sample.

The compound this compound has been putatively identified in eggplant ( Solanum melongena L.) through untargeted metabolomics analysis. In a study analyzing the fruit metabolomes of twenty-one different eggplant accessions, researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify a wide array of metabolites.

This comprehensive analysis successfully detected hundreds of metabolite peaks, leading to the putative identification of numerous compounds, including alkaloids, terpenes, fatty acids, and flavonoids. updatepublishing.com Within this complex mixture, this compound was specifically noted in one of the eggplant accessions, cataloged as G05, which is characterized by its unique fruit morphology, including ribs and skin with patches and stripes. updatepublishing.com The compound was classified as a terpene in this particular study, although its chemical structure is that of an oxo-dicarboxylic acid. updatepublishing.com

Table 1: Metabolomic Identification of this compound in Eggplant Fruit

| Parameter | Finding |

|---|---|

| Compound | This compound |

| Plant Species | Solanum melongena L. (Eggplant) |

| Plant Part | Fruit |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Study Type | Untargeted Metabolomics |

| Identified In Accession | G05 |

| Reference | updatepublishing.com |

This interactive table summarizes the key findings from the metabolomic analysis of eggplant fruit where this compound was identified.

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions and defense mechanisms. wikipedia.orggerli.com These compounds are frequently studied in medicinal plants due to their pharmacological activities. nih.gov

While this compound is classified as a secondary metabolite, its documented occurrence is not widespread across a large number of medicinal plants in scientific literature. Its identification in eggplant, a globally significant vegetable crop with known antioxidant properties, places it within the metabolome of a plant with recognized benefits to human health. researchgate.netegyankosh.ac.in Further untargeted metabolomic studies on other medicinal plant species are required to determine the broader distribution of this specific compound.

Biosynthetic Hypotheses and Origin in Biological Pathways

The precise biosynthetic pathway leading to the formation of this compound in plants has not been fully elucidated. However, based on its chemical structure, its origin can be hypothesized to be linked to fatty acid metabolism, specifically through oxidative pathways.

Plant cells utilize several major pathways to produce secondary metabolites, including the shikimic acid, mevalonic acid, and fatty acid oxidation pathways. researchgate.netplos.org Given that this compound is a nine-carbon dicarboxylic acid with a ketone group, its synthesis is likely derived from the oxidation of fatty acids. One plausible hypothesis involves the ω-oxidation (omega-oxidation) of fatty acids, a metabolic process that occurs in the endoplasmic reticulum and generates dicarboxylic acids. egyankosh.ac.innih.gov This pathway involves the oxidation of the terminal methyl group of a fatty acid. egyankosh.ac.in

A related nine-carbon dicarboxylic acid, azelaic acid (nonanedioic acid), is known to be produced in plants and is involved in signaling for systemic acquired resistance (SAR), a plant defense response. updatepublishing.comwikipedia.org Azelaic acid is believed to be formed from the oxidative cleavage of unsaturated fatty acids, such as oleic acid. researchgate.net It is conceivable that this compound represents a further metabolic product, where azelaic acid or a similar dicarboxylic acid undergoes an additional oxidation step to introduce the ketone group at the fourth carbon position. This would be consistent with the known functions of various oxygenase enzymes in plant secondary metabolism.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Systematic Name / Type |

|---|---|

| This compound | This compound |

| Azelaic acid | Nonanedioic acid |

| Oleic acid | (9Z)-Octadec-9-enoic acid |

| Alkaloids | Class of nitrogen-containing compounds |

| Terpenes | Class of organic compounds derived from isoprene |

Synthetic Methodologies and Chemical Derivatization of 4 Oxononanedioic Acid

De Novo Chemical Synthesis Approaches for 4-Oxononanedioic Acid

The de novo synthesis of this compound, also known as 4-keto-azelaic acid, can be achieved through the oxidative cleavage of cyclic precursors. One documented method involves the oxidation of cyclohexanone-alpha-propionic acid. In this process, treating cyclohexanone-alpha-propionic acid with molecular oxygen or an oxygen-nitrogen mixture at elevated temperatures (80 to 120 °C) and pressures yields this compound. google.com.pg An alternative pathway uses hydrogen peroxide to form a peroxide intermediate from an alkaline solution of cyclohexanone-alpha-propionic acid, which is then reduced to the target keto-acid using sulfuric acid. google.com.pg

Another synthetic route identifies this compound as a hydrolysis product. The oxidation of 3-(1-nitro-2-oxocyclohexyl)propanal (B15436558) with potassium permanganate (B83412) (KMnO₄) yields an intermediate that, upon complete hydrolysis, forms this compound. researchgate.net These methods illustrate pathways that construct the linear nine-carbon dicarboxylic acid chain from a six-membered ring structure.

Synthesis of this compound Analogs and Derivatives

The synthesis of structural isomers and functional derivatives of this compound demonstrates the chemical versatility of this class of compounds and provides access to a range of related molecules with varied properties.

The synthesis of 5-oxononanedioic acid has been described in the literature. One approach begins with methyl 3-(2,6-dioxocyclohexyl)propanoate, which is treated with aqueous hydrochloric acid at low temperatures to yield the target 5-oxononanedioic acid in a two-step process with a 55.4% yield. googleapis.com An alternative, though noted as prohibitively expensive for large-scale synthesis, starts from azelaic acid itself. nih.gov Due to cost, other routes have been developed from precursors like δ-valerolactone or olean (1,7-dioxaspiro[5.5]undecane). nih.gov

Another isomer, 9-oxononanedioic acid (more commonly known as azelaic acid), is produced commercially via the ozonolysis of oleic acid, a method used for over 50 years. rug.nlacs.org This process cleaves the double bond in oleic acid to produce azelaic acid and nonanoic acid. More recently, multi-step enzymatic and biocatalytic routes have been developed to produce 9-oxononanedioic acid from renewable fatty acids, aiming for greener and more sustainable processes. mdpi.com

The preparation of esters from oxo-dicarboxylic acids is a fundamental derivatization. The most common method is Fischer-Speier esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. This reversible reaction is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

For example, the dimethyl or diethyl ester of a related compound, 4-methyl-6-oxononanedioic acid, is noted as a desirable derivative. google.com.na The synthesis of more complex derivatives has also been explored. For instance, the mono-methyl ester of azelaic acid can be converted to its acyl chloride (methyl 9-chloro-9-oxononanoate) using oxalyl chloride. nih.gov This activated intermediate can then react with various nucleophiles, such as aminopyridines, to form amide derivatives, demonstrating a pathway to novel hybrid molecules. nih.gov

Levulinic acid, a platform chemical derived from lignocellulosic biomass, serves as a versatile starting material for various oxo-dicarboxylic acids through self-condensation reactions. Under acidic conditions, levulinic acid can dimerize via aldol (B89426) condensation to produce a mixture of C10 products.

The reaction proceeds through two main pathways, forming intermediates such as 4-hydroxy-4-methyl-6-oxononanedioic acid. researchgate.netresearchgate.net Subsequent intramolecular dehydration and lactonization lead to several cyclic and linear C10 compounds. One of the primary linear products formed is (E)-4-methyl-6-oxonon-4-enedioic acid, which can be hydrogenated to 4-methyl-6-oxononanedioic acid . google.com.naresearchgate.net This dimer is a significant product when the reaction is performed in the presence of hydrogen and a strongly acidic hydrogenation catalyst. google.com.na

The major products are often cyclic lactones, which are isomers of C10 dioxo-dicarboxylic acids. The table below summarizes some of the key dimerization products identified from the acid-catalyzed condensation of levulinic acid. researchgate.netresearchgate.net

Table 1: Key Products from the Acid-Catalyzed Dimerization of Levulinic Acid

| Compound Name | Structure Type |

| 5-(2-methyl-5-oxotetrahydrofuran-2-yl)-4-oxopentanoic acid | Cyclic Lactone |

| 3-(2-methyl-5-oxotetrahydrofuran-2-yl)-4-oxopentanoic acid | Cyclic Lactone |

| 3-(3-acetyl-2-methyl-5-oxotetrahydrofuran-2-yl)propanoic acid | Cyclic Lactone |

| (E)-4-methyl-6-oxonon-4-enedioic acid | Linear Diacid |

Advanced Catalytic Systems in Oxo-Dicarboxylic Acid Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of oxo-dicarboxylic acids and their precursors is no exception, with significant research into heterogeneous and homogeneous catalysis.

Heteropoly acids , such as H₃PW₁₂O₄₀ and H₄SiW₁₂O₄₀, have shown significant activity as catalysts for the condensation of levulinic acid to produce diphenolic acid and other products. researchgate.net These solid acid catalysts are often supported on materials like alumina (B75360) and can be reused multiple times without a significant drop in activity. researchgate.net

Zeolites , particularly those with a balance of Brønsted and Lewis acid sites, have been employed for the self-aldol condensation of levulinic acid to produce bio-jet fuel precursors. tandfonline.com These solid catalysts operate effectively under solventless conditions, offering high conversion rates and selectivity towards the desired dimer products.

Metal-Organic Frameworks (MOFs) have also emerged as effective catalysts. For instance, zirconium-based MOFs like UiO-66 have been used for the esterification of levulinic acid, demonstrating the potential for these highly porous materials in acid catalysis.

For oxidation and reduction steps, various metal-based catalysts are employed. The oxidation of cyclohexanone-propionic acid to this compound can be facilitated by an organic cobalt salt. google.com.pg In the broader context of dicarboxylic acid synthesis from bio-based sources, catalysts based on noble metals like gold (Au), platinum (Pt), and palladium (Pd) supported on metal oxides (e.g., ZrO₂, TiO₂) are used for the selective oxidation of diols.

Biochemical Roles and Metabolic Pathways Involving 4 Oxononanedioic Acid

Investigating Metabolic Fates of 4-Oxononanedioic Acid

The metabolic fate of this compound is primarily linked to pathways that handle dicarboxylic acids. These pathways are crucial when the primary route of fatty acid breakdown, mitochondrial beta-oxidation, is overwhelmed or impaired. nih.govnih.govnih.gov In such scenarios, the cell utilizes alternative strategies to process fatty acids, leading to the formation of dicarboxylic acids. nih.govnih.gov Once formed, these dicarboxylic acids, including presumably this compound, can undergo further chain-shortening through peroxisomal β-oxidation. nih.gov This process generates shorter dicarboxylic acids and acetyl-CoA, which can then be utilized in other metabolic pathways. nih.gov The water-soluble nature of dicarboxylic acids also facilitates their excretion in urine, providing a mechanism to eliminate excess fatty acids. nih.govgerli.com

Linkages to Broader Dicarboxylic Acid Metabolism

Dicarboxylic acids, in general, are important metabolic intermediates that arise from the oxidation of fatty acids. gerli.comgerli.com Their metabolism is intertwined with several key cellular processes.

Potential Interplay with Fatty Acid Omega-Oxidation Pathways

The primary route for the formation of dicarboxylic acids is through omega-oxidation of fatty acids. wikipedia.orgmicrobenotes.combyjus.com This pathway, occurring in the smooth endoplasmic reticulum of liver and kidney cells, provides an alternative to the more common beta-oxidation. nih.govbyjus.comallen.in Omega-oxidation involves the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes. microbenotes.combyjus.comallen.in This is followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgbyjus.com

While direct evidence for the formation of this compound via this pathway is not explicitly detailed in the provided search results, it is plausible that a C9 fatty acid could undergo omega-oxidation to form nonanedioic acid. Subsequent metabolic steps could then introduce the keto group at the 4-position. This pathway becomes particularly important when beta-oxidation is defective. microbenotes.com

Key Enzymes in Omega-Oxidation:

| Enzyme Class | Function | Cellular Location |

| Cytochrome P450 Monooxygenases | Hydroxylation of the terminal methyl group of fatty acids. microbenotes.combyjus.com | Smooth Endoplasmic Reticulum |

| Alcohol Dehydrogenase | Oxidation of the hydroxyl group to an aldehyde. wikipedia.orgbyjus.com | Cytosol |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde group to a carboxylic acid. wikipedia.orgbyjus.com | Cytosol |

Connections to Glyoxylate (B1226380) and Dicarboxylate Metabolism

Glyoxylate and dicarboxylate metabolism encompasses a variety of reactions involving these types of molecules. wikipedia.orgcreative-proteomics.com This metabolic network is interconnected with several major pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism. wikipedia.orgcreative-proteomics.com Dicarboxylates can serve as carbon sources for energy production and biosynthesis. creative-proteomics.com The glyoxylate cycle, a key part of this metabolism, allows organisms to synthesize carbohydrates from fatty acids. wikipedia.org The interplay between glyoxylate and dicarboxylate metabolism enhances the metabolic adaptability of organisms to different environmental conditions. creative-proteomics.com Research has also pointed to a link between the glyoxylate and dicarboxylate metabolism and certain metabolic disorders. nih.gov

Enzymatic Transformations of this compound and Analogs

The metabolism of oxo-acids like this compound is dependent on the activity of specific enzymes that can catalyze their transformation.

Enzyme Characterization for Oxo-Acid Metabolism

Enzymes that metabolize oxo-acids are diverse and play crucial roles in cellular metabolism. For instance, 2-oxo acid dehydrogenase complexes are key enzyme systems involved in the metabolism of various 2-oxo acids. nih.gov These complexes catalyze the oxidative decarboxylation of their substrates. nih.gov While not specific to this compound, the study of these enzyme complexes provides a model for understanding how oxo-acids are processed in the cell. The activity of these enzymes can be regulated by factors such as the presence of radical species, which can lead to their inactivation. nih.gov

Mechanistic Enzymology Studies on Related Oxidative and Reductive Transformations

The transformation of oxo-acids often involves oxidative and reductive reactions. Oxidative deamination of amino acids can produce 2-oxoacids, which are key intermediates for various metabolic pathways. researchgate.net Biocatalytic cascades involving oxidative enzymes are powerful tools for chemical synthesis. researchgate.net Furthermore, the reversible transformation between α-oxo acids and α-amino acids can be catalyzed by non-enzymatic systems in the presence of certain minerals, suggesting prebiotic metabolic pathways. cambridge.org

Enzymes such as oxidases and monooxygenases are central to these transformations. conicet.gov.ar For example, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the insertion of an oxygen atom into a substrate, a key reaction in organic synthesis. conicet.gov.ar These enzymatic reactions are often highly stereoselective, allowing for the production of specific enantiomers. conicet.gov.ar

Molecular Interactions and Signaling Pathways (e.g., GPR110 activation by 5-Oxononanedioic Acid as a Model)

The direct molecular interactions and specific signaling pathways activated by this compound are not extensively documented in scientific literature. However, by examining the interactions of structurally similar molecules, such as 5-oxononanedioic acid and other dicarboxylic acids, we can infer potential mechanisms of action. A pertinent model for understanding these potential pathways is the activation of G protein-coupled receptors (GPCRs) by related fatty acid derivatives.

GPCRs represent a vast family of cell surface receptors that are crucial in transducing extracellular signals into intracellular responses. nih.gov These receptors are involved in a multitude of physiological processes and are significant targets for many therapeutic drugs. nih.gov The interaction of a ligand with a GPCR can initiate a cascade of events, often involving G-proteins and the production of second messengers like cyclic AMP (cAMP). nih.govnih.gov

A compelling model for the potential signaling role of this compound is the activation of GPR110 (also known as ADGRF1) by various lipid molecules. nih.govresearchgate.net GPR110 is an orphan adhesion GPCR, meaning its endogenous ligand was initially unknown. nih.govresearchgate.net Research has now identified N-docosahexaenoylethanolamine (synaptamide), a metabolite of docosahexaenoic acid (DHA), as an endogenous ligand for GPR110. nih.govresearchgate.netresearchgate.net This interaction is significant as it triggers cAMP production and has been shown to promote neurite growth and synaptogenesis. nih.govresearchgate.netmdpi.com

The activation of GPR110 is not limited to synaptamide. Studies on related receptors, such as the MOR42 subfamily of mammalian odorant receptors, have shown responses to various dicarboxylic acids. For instance, nonanedioic acid and decanedioic acid have been shown to activate specific odorant receptors when expressed in Xenopus oocytes. nih.gov This suggests that dicarboxylic acids can act as signaling molecules through GPCRs.

The mechanism of GPR110 activation involves its long N-terminal domain. researchgate.net It is believed that ligand binding to this extracellular domain induces a conformational change that leads to the activation of the receptor and subsequent G-protein coupling. nih.govresearchgate.net Specifically, GPR110 has been shown to couple with Gαs, leading to an increase in intracellular cAMP levels. nih.gov This signaling pathway has been implicated in various cellular responses, including the regulation of inflammatory processes. nih.gov For example, synaptamide's activation of GPR110 has been demonstrated to have anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory cytokines. nih.gov

Given that 5-oxononanedioic acid is structurally related to the ligands that activate these GPCRs, it is plausible that this compound could also interact with and modulate the activity of one or more GPCRs. The presence of the ketone group and the two carboxylic acid functions on the nonane (B91170) backbone provides specific chemical features that could be recognized by the ligand-binding pocket of a receptor. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The dicarboxylic nature of the acid could potentially interact with basic amino acid residues or form hydrogen bonds with the receptor. cambridgemedchemconsulting.com

Further research is necessary to directly demonstrate the interaction of this compound with specific receptors and to elucidate the downstream signaling pathways. However, the activation of GPR110 by 5-oxononanedioic acid and other related lipids serves as a valuable model for proposing a potential role for this compound as a signaling molecule that could influence cellular function through GPCR-mediated pathways.

Table of Research Findings on GPR110 Activation and Related Receptors:

| Receptor | Ligand(s) | Signaling Pathway | Cellular Response | Reference(s) |

| GPR110 (ADGRF1) | N-docosahexaenoylethanolamine (Synaptamide) | Gαs coupling, increased cAMP | Promotes neurite growth, synaptogenesis, anti-inflammatory effects | nih.govresearchgate.netnih.gov |

| MOR42-3 (Odorant Receptor) | Nonanedioic acid | Gαolf coupling | Odorant detection | nih.gov |

| MOR42-1 (Odorant Receptor) | Decanedioic acid | Gαolf coupling | Odorant detection | nih.gov |

Advanced Analytical Methodologies for 4 Oxononanedioic Acid Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of 4-Oxononanedioic acid, offering high sensitivity and specificity. rsc.org When coupled with chromatographic systems, it provides powerful tools for both identifying the compound in complex mixtures and precisely measuring its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and profiling small, volatile molecules like this compound within a biological sample. nih.gov The process involves separating compounds in a gaseous state and then analyzing them with a mass spectrometer.

For a polar, non-volatile compound like this compound, a critical preparatory step known as derivatization is required. scioninstruments.comyoutube.com This chemical modification converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) ethers, making the compound suitable for GC analysis. scioninstruments.comumb.edu Common derivatization methods include silylation, which replaces acidic hydrogens with a trimethylsilyl (B98337) (TMS) group, or esterification. scioninstruments.com This process not only increases volatility but also enhances thermal stability, preventing the molecule from degrading at the high temperatures used in the gas chromatograph. scioninstruments.comscioninstruments.com

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule's fragment ions, can be compared against spectral libraries for positive identification. umb.edu GC-MS is a mature, robust technology widely used in metabolomics for the comprehensive profiling of organic acids and other small metabolites. nih.govnih.gov

Table 1: Typical Workflow for GC-MS based Metabolite Profiling

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Extraction | Isolation of metabolites from the biological matrix (e.g., plasma, urine). | To remove interfering substances like proteins and salts. |

| 2. Derivatization | Chemical modification of the analyte (e.g., silylation, esterification). scioninstruments.com | To increase volatility and thermal stability for GC analysis. youtube.com |

| 3. GC Separation | The derivatized sample is vaporized and separated on a capillary column. | To separate individual compounds from the complex mixture. |

| 4. MS Detection | Compounds are ionized (e.g., by electron ionization) and fragmented. | To generate a unique mass spectrum for each compound. |

| 5. Identification | The resulting mass spectrum is compared to a reference library (e.g., NIST). | To confirm the identity of this compound and other metabolites. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For precise quantitative analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. rsc.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. nih.govlipidmaps.org Unlike GC-MS, LC-MS can often analyze compounds like this compound in their native form without derivatization, although derivatization can sometimes be used to improve ionization efficiency. uni-wuppertal.denih.gov

In a typical LC-MS/MS workflow, the sample is first separated using an HPLC system. The effluent from the HPLC column is then directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which ionizes the analytes. nih.gov

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective mode involves two stages of mass filtering. In the first quadrupole, a specific precursor ion (the ionized molecule of this compound) is selected. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic product ion for detection. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix and enabling accurate and sensitive quantification, even at very low concentrations. nih.govlipidmaps.org The limit of quantitation (LOQ) for organic acids using this approach can be in the low μg/mL range. lcms.cz

Table 2: Key Parameters in LC-MS/MS Quantitative Method Development

| Parameter | Example Specification | Purpose |

|---|---|---|

| Chromatography | Reverse-phase C18 column | Separation of analytes based on polarity. |

| Mobile Phase | Water and methanol (B129727) with acetic or formic acid | To achieve optimal separation and ionization. nih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI-) | Efficiently ionizes carboxylic acids to form [M-H]⁻ ions. |

| MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. nih.gov |

| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) | A specific mass transition unique to this compound. |

| Calibration | Stable isotope-labeled internal standard | To correct for matrix effects and ensure high accuracy. |

Chromatographic Separation Methods

Chromatography is the foundational step in the analysis of this compound, allowing it to be isolated from complex sample matrices before detection.

High-Performance Liquid Chromatography (HPLC) Applications for Organic Acids

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating organic acids. nih.govshimadzu.com The separation is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. For dicarboxylic acids like this compound, several HPLC modes can be employed.

Reversed-phase HPLC, often using a C18 column, is a common choice. In this mode, a polar mobile phase (e.g., water/acetonitrile or water/methanol, often acidified) is used with a nonpolar stationary phase. More polar compounds, like organic acids, elute earlier than less polar compounds. shimadzu.com Another powerful technique is ion-exchange chromatography, which separates molecules based on their net charge. Mixed-mode columns that combine reversed-phase and anion-exchange characteristics are also highly effective for retaining and separating polar, acidic compounds. lcms.cz Detection is typically performed using a UV detector, as carboxylic acids absorb light at low wavelengths (around 210 nm), or more powerfully, with a mass spectrometer. ub.edu

Table 3: Comparison of HPLC Columns for Organic Acid Separation

| Column Type | Stationary Phase Principle | Mobile Phase Example | Advantages for Organic Acids |

|---|---|---|---|

| Reversed-Phase (C18) | Nonpolar (hydrophobic interactions) | Acidified water/methanol | Good general-purpose separation, widely available. shimadzu.com |

| Ion-Exchange | Charged surface (ionic interactions) | Buffered aqueous solution | High selectivity for charged molecules like organic acids. |

| Mixed-Mode (e.g., C18/Anion Exchange) | Combines hydrophobic and ionic interactions | Buffered aqueous/organic mixture | Excellent retention and separation of polar and anionic compounds. lcms.cz |

| Ion-Exclusion | Resin-based separation of ionic from non-ionic molecules | Dilute acid (e.g., H₂SO₄) | Effective for separating organic acids from other sample components. shimadzu.com |

Optimized Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is crucial for reliable and accurate analysis. The goal is to isolate this compound from the sample matrix and prepare it in a form suitable for the chosen analytical instrument. scioninstruments.com Common techniques include solid-phase extraction (SPE), liquid-liquid extraction, and protein precipitation. scioninstruments.commdpi.com

As previously mentioned, derivatization is a key strategy, particularly for GC-MS analysis. scioninstruments.comscioninstruments.com The primary purpose of derivatization is to modify the chemical structure of an analyte to improve its analytical properties. spectroscopyonline.com For this compound, this involves targeting the two carboxylic acid groups and, potentially, the ketone group.

Common Derivatization Strategies:

Silylation: This is one of the most common methods for GC analysis. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the carboxylic acid groups with a nonpolar trimethylsilyl (TMS) group. scioninstruments.comyoutube.com This reduces polarity, eliminates hydrogen bonding, and significantly increases the compound's volatility. scioninstruments.com

Esterification (Alkylation): This process converts carboxylic acids into their corresponding esters (e.g., methyl or butyl esters). A common method involves using reagents like BF₃-n-butanol. researchgate.net The resulting esters are much more volatile and chromatograph better than the free acids.

The choice of derivatization reagent depends on the specific functional groups present in the analyte and the requirements of the analytical method. scioninstruments.comnih.gov

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR)

While chromatography and mass spectrometry are excellent for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation of a compound. anu.edu.aunih.gov These techniques provide detailed information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be expected to show distinct absorption bands confirming its key structural features:

A strong, sharp absorption band around 1715 cm⁻¹ , characteristic of a ketone C=O (carbonyl) stretch.

A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid groups.

A very broad absorption band in the region of 2500-3300 cm⁻¹ , which is the hallmark of the O-H (hydroxyl) stretch of a hydrogen-bonded carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nd.eduneliti.com

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and how they are connected to neighboring protons. The spectrum would show signals corresponding to the methylene (B1212753) (-CH₂-) groups in the carbon chain. The integration of these signals would correspond to the number of protons in each unique position.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct signals for each unique carbon atom, including:

Two signals in the downfield region (>170 ppm ) corresponding to the two carboxylic acid carbonyl carbons.

One signal further downfield (>200 ppm ) for the ketone carbonyl carbon.

Several signals in the aliphatic region (20-50 ppm ) corresponding to the different methylene (-CH₂-) carbons in the chain.

Together, 2D NMR techniques (like COSY and HMBC) can be used to piece together the complete connectivity of the molecule, confirming the structure of this compound without ambiguity. nd.edu

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Signal/Region | Structural Information Provided |

|---|---|---|---|

| IR Spectroscopy | Ketone C=O Stretch | ~1715 cm⁻¹ (strong) | Presence of a ketone functional group. |

| Carboxylic Acid C=O Stretch | ~1700-1725 cm⁻¹ (strong) | Presence of carboxylic acid functional groups. | |

| Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) | Presence of carboxylic acid -OH groups. | |

| ¹³C NMR | Carboxylic Acid Carbons | >170 ppm | Confirms two carboxylic acid groups. |

| Ketone Carbonyl Carbon | >200 ppm | Confirms the ketone functional group. | |

| Aliphatic Carbons | 20-50 ppm | Shows the methylene carbons of the nonane (B91170) chain. |

| ¹H NMR | Aliphatic Protons | 1.5-3.0 ppm | Shows the protons on the carbon backbone. |

Academic Research Applications and Translational Potential of 4 Oxononanedioic Acid

Role in Plant Biology and Agricultural Science

The study of small molecules in plants provides a crucial lens through which to understand and improve agricultural outcomes. 4-Oxononanedioic acid, also known as 4-ketopimelic acid, is emerging as a compound of interest in this field, particularly as a metabolite marker.

Metabolite Markers in Crop Science and Breeding

Metabolomics, the large-scale study of small molecules or metabolites, has become a powerful tool for predicting key agricultural traits such as yield, quality, and disease resistance. d-nb.info Within this framework, specific metabolites can serve as biomarkers, offering a snapshot of a plant's physiological state.

Recent research has identified 4-ketopimelic acid as a potential biomarker for patulin (B190374) contamination in fruits. nih.gov Patulin is a mycotoxin produced by several fungal species, most notably Penicillium expansum, which causes blue mold rot in apples and other fruits. A metabolomic analysis of numerous P. expansum strains revealed a correlation between the levels of 4-ketopimelic acid and the production of patulin. nih.gov This finding is significant for food safety and quality control, suggesting that monitoring for 4-ketopimelic acid could serve as an early indicator of mycotoxin presence.

While direct links to other agronomic traits are still under investigation, the principle of using organic acids as biomarkers is well-established. Studies on various crops have successfully used metabolite profiles to identify markers for traits like drought tolerance and heat susceptibility. mdpi.comwur.nl The identification of 4-ketopimelic acid in the context of plant-pathogen interaction opens a promising avenue for its application in breeding programs aimed at developing more resilient crop varieties. nih.gov

| Context | Associated Organism | Potential Application | Key Finding | Reference |

|---|---|---|---|---|

| Fruit Contamination | Penicillium expansum | Biomarker for patulin (mycotoxin) levels | Levels of 4-ketopimelic acid correlate with patulin production, enabling differentiation between high- and low-patulin strains with high accuracy. | nih.gov |

Natural Product Chemistry and Phytochemical Investigations

This compound holds a place in the field of renewable resources and natural product chemistry. It is considered a biomass-derived compound, often discussed in relation to levulinic acid, another key platform chemical derived from biomass. rsc.org

Phytochemical investigations focus on isolating and characterizing chemical compounds from plant sources. banglajol.infonih.gov While this compound's natural occurrence is being explored, its synthesis from other natural precursors is well-documented. For instance, it can be synthesized from furfural (B47365), a compound derived from agricultural biomass like corncobs and sugarcane bagasse. The process involves the Perkin reaction of furfural with acetic anhydride, followed by the hydrolysis of the resulting β-furanylacrylic acid. rsc.org

This keto-diacid serves as a valuable building block in synthetic chemistry. Researchers have utilized it as a renewable feedstock in acid-catalyzed condensation reactions with paraformaldehyde to create novel and complex dispiro bis-lactone (B144190) structures. rsc.org Such reactions highlight the potential for upgrading biomass-derived molecules into value-added chemicals and materials, including the synthesis of polymers. rsc.orgresearchgate.net

Fundamental Research into Biological Signaling Mechanisms (e.g., Receptor Studies with Analogs)

The structure of this compound, with its ketone group and two carboxylic acid functions, suggests a potential role in biological signaling. Signaling processes often involve the interaction of small molecules with protein receptors, leading to a cascade of events within a cell. khanacademy.org

The ketone's carbonyl group makes the molecule an electrophile, capable of reacting with nucleophilic residues on proteins, such as the lysine (B10760008) amino acid. This type of covalent modification can alter a protein's structure and function, thereby impacting signaling pathways. A related compound, 4-oxononanoic acid, has been shown to form adducts with lysine residues in proteins, influencing processes like inflammation and oxidative stress. This provides a plausible mechanism by which this compound could act as a signaling molecule.

Furthermore, the broader family of fatty acids and their derivatives are known to be important signaling ligands for various receptors, including G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). frontiersin.org Future research could explore whether this compound or its analogs can bind to and activate such receptors. Methodologically, this can be achieved using tagged analogs of the compound to identify binding partners in cell lysates, a technique successfully used to deorphanize receptors for other lipid metabolites. nih.govresearchgate.net The p75 neurotrophin receptor is another example of a receptor that regulates a wide array of cellular functions through its association with various ligands and co-receptors. nih.gov

Methodological Advancements in Chemical and Biochemical Analysis

The study of this compound has been facilitated by advancements in analytical chemistry. The ability to detect and quantify this compound in complex biological and environmental samples is crucial for understanding its function.

A key methodological breakthrough was the development of a sensitive technique for analyzing a related compound, 4-oxononanoic acid, in grape musts. This involved dichloromethane (B109758) extraction followed by analysis using gas chromatography coupled to negative chemical ionization mass spectrometry (GC-NCI-MS). This method allowed for the detection of the compound at concentrations as low as trace levels.

For the general analysis of organic acids, high-performance liquid chromatography (HPLC) is a widely used and robust technique. lcms.czoiv.int Various separation modes, including ion exclusion, anion exchange, and reversed-phase chromatography, can be employed depending on the specific analytical challenge. shimadzu.co.kr Detection is often achieved using UV spectrophotometry, which measures the absorbance of the carboxyl group. shimadzu.co.kr

| Objective | Method | Key Features | Reference |

|---|---|---|---|

| Detection in Grape Must (for 4-oxononanoic acid) | Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) | High sensitivity, allows for quantification at microgram per liter levels. | |

| General Analysis | High-Performance Liquid Chromatography (HPLC) | Versatile with multiple separation (ion exclusion, reversed-phase) and detection (UV) modes. | oiv.intshimadzu.co.kr |

| Synthesis | Perkin reaction of furfural and subsequent hydrolysis | Utilizes a renewable biomass precursor (furfural). | rsc.org |

| Synthetic Application | Acid-catalyzed condensation with paraformaldehyde | Creates novel dispiro bis-lactone chemical structures from a renewable feedstock. | rsc.org |

Directions for Future Academic Inquiry

The current body of research on this compound opens several exciting avenues for future investigation.

Expanded Role in Agriculture: Given its identification as a biomarker for fungal contamination, future studies should investigate its presence and function in other plant-pathogen interactions. Exploring its role as a potential marker for other stressors, such as drought or nutrient deficiency, in a wider range of crops is a logical next step.

Elucidation of Signaling Pathways: A primary goal should be to determine if this compound functions as a true signaling molecule in plants or other organisms. This involves identifying its specific protein targets or receptors using analog-based affinity purification and other proteomic techniques.

Biosynthesis and Natural Occurrence: Further phytochemical surveys are needed to determine the natural distribution and concentration of this compound in the plant kingdom. Elucidating its biosynthetic pathway in plants would provide deeper insight into its physiological role.

Applications in Green Chemistry: As a biomass-derived platform chemical, its potential in polymer science and materials chemistry warrants further exploration. Research into creating novel, biodegradable polymers from this compound could contribute to more sustainable industrial practices. researchgate.net

Advanced Analytical Methods: Developing more direct and high-throughput analytical methods for quantifying this compound in diverse and complex biological matrices will be essential to support all areas of future research.

Q & A

Q. How should researchers conduct systematic reviews on the therapeutic potential of this compound?

- Methodological Answer :

- Framework : Use Cochrane Handbook criteria to define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models only).

- Bias Mitigation : Assess study quality via ROBINS-I tool for non-randomized trials. Synthesize findings using forest plots to visualize effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.